Dioleoyl phosphatidylcholine

Liposome Formulation Membrane Biophysics Drug Delivery

DOPC (Dioleoyl phosphatidylcholine) ensures reproducible, fluid bilayers. Unlike heterogeneous natural lipids, this synthetic phospholipid provides defined, low Tm (-17.3°C) bilayers, critical for membrane biophysics and liposomal drug delivery. Select based on evidence of enhanced domain size and tunable release kinetics, not generic substitution.

Molecular Formula C44H84NO8P
Molecular Weight 786.1 g/mol
CAS No. 10015-85-7
Cat. No. B238770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDioleoyl phosphatidylcholine
CAS10015-85-7
Synonyms1,2-dioleoyl glycerophosphocholine
1,2-dioleoyl-sn-glycero-3-phosphocholine
1,2-dioleoyl-sn-glycerol-3-ethylphosphocholine
1,2-dioleoylglycerophosphocholine
1,2-DOCPC
1,2-oleoyl-sn-glycero-3-phosphocholine
1,2-oleoylphosphatidylcholine
1,2-oleoylphosphatidylcholine, (E,E)-isomer
1,2-oleoylphosphatidylcholine, (L-alpha)-(R-(Z,Z))-isomer
1,2-oleoylphosphatidylcholine, (R-(E,E))-isomer
1,2-oleoylphosphatidylcholine, (Z,Z)-(+-)-isomer
1,2-oleoylphosphatidylcholine, 14C-labeled, (R-(Z,Z))-isomer
dielaidinoyl lecithin
dielaidoylphosphatidylcholine
dioleoyl lecithin
dioleoyl phosphatidylcholine
dioleoylphosphatidylcholine
dioleoylphosphatidylcholine, DL-
dioleylphosphatidylcholine
DOPC
Molecular FormulaC44H84NO8P
Molecular Weight786.1 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC
InChIInChI=1S/C44H84NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,42H,6-19,24-41H2,1-5H3/b22-20-,23-21-
InChIKeySNKAWJBJQDLSFF-YEUCEMRASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dioleoyl Phosphatidylcholine (CAS 10015-85-7) Technical Baseline and Procurement Considerations for Research and Development


Dioleoyl phosphatidylcholine (DOPC), also known as 1,2-dioleoyl-sn-glycero-3-phosphocholine, is a synthetic phospholipid characterized by two monounsaturated oleoyl (18:1 cis-Δ9) acyl chains esterified to a glycerophosphocholine backbone [1][2]. As a major component of the phosphatidylcholine class, DOPC is an amphipathic molecule that self-assembles into lipid bilayers, serving as a fundamental building block for model membrane systems in biophysics, liposomal drug delivery, and lipidomics [3]. Unlike naturally derived phospholipids (e.g., egg or soy lecithin) which consist of heterogeneous mixtures, DOPC offers a chemically defined, single-component system that ensures experimental reproducibility and precise control over membrane properties [4]. This product-specific guide provides quantitative, comparator-based evidence to support scientific selection and procurement decisions.

Why Generic Phosphatidylcholine Substitution is Inadequate: Quantified Differences Between DOPC and POPC


Generic substitution within the phosphatidylcholine class is scientifically unsound due to profound, quantifiable differences in biophysical properties stemming from acyl chain unsaturation [1]. A direct comparison between 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) and its closest structural analog, 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), reveals that substituting a single saturated palmitoyl chain for an oleoyl chain fundamentally alters key membrane parameters [2]. As detailed in the quantitative evidence below, DOPC and POPC exhibit significantly different phase transition temperatures, bilayer structural dimensions, domain-forming behavior, and in vivo metabolic clearance rates [3][4]. These differences directly impact the validity of biophysical models, the stability and release kinetics of liposomal formulations, and the interpretation of membrane-protein interaction studies. Therefore, selecting DOPC over POPC or other analogs is not a matter of vendor preference but a critical scientific decision that dictates the outcome and reproducibility of the experiment.

Quantitative Differentiation of Dioleoyl Phosphatidylcholine (DOPC) Against Its Closest Analogs: A Head-to-Head Evidence Guide


Phase Transition Temperature (Tm): DOPC Operates in a Fully Fluid State at Temperatures Where POPC and DPPC are Gel or Mixed Phases

The gel-to-liquid crystalline phase transition temperature (Tm) is a critical determinant of membrane fluidity and permeability. DOPC has a Tm of -17.3 °C, making it a fully fluid-disordered (Lα) phase lipid at standard experimental temperatures (e.g., 20-37 °C) [1]. This contrasts sharply with its analogs: POPC has a Tm of -4.6 °C, and DPPC has a Tm of 41.4 °C [2]. This means DOPC provides a purely fluid environment, whereas POPC at room temperature may exhibit nanoscale ordering, and DPPC is in a solid, gel phase [3].

Liposome Formulation Membrane Biophysics Drug Delivery

Bilayer Structural Parameters: DOPC Forms a Thinner, More Expanded Bilayer Compared to POPC

Head-to-head X-ray and neutron scattering experiments directly compare the structural dimensions of DOPC and POPC bilayers. DOPC exhibits a significantly larger area per lipid molecule (72.4 ± 0.5 Ų) compared to POPC (68.3 ± 1.5 Ų) at 30 °C [1]. This greater lateral expansion is accompanied by a thinner hydrophobic core, with DOPC bilayers having a thickness of 39 ± 3 Å versus 41 ± 3 Å for POPC [2]. The larger area per lipid of DOPC is a direct consequence of the 'kink' introduced by the cis-double bond in both acyl chains, which increases lipid cross-sectional area and reduces chain packing density [3].

Membrane Biophysics Molecular Dynamics Lipidomics

Lipid Raft and Domain Formation: DOPC Induces Significantly Larger Phase-Separated Domains than POPC in Ternary Mixtures

In model membrane studies of lipid rafts, the choice of the unsaturated lipid component (DOPC vs. POPC) dramatically alters the size of liquid-ordered domains. Small-angle neutron scattering (SANS) studies on ternary mixtures (unsaturated PC / DPPC / cholesterol) show that DOPC-containing membranes form lipid rafts with a diameter of ~18 nm, whereas POPC-containing membranes under similar conditions form much smaller domains of ~7 nm in diameter [1]. The larger raft size in DOPC mixtures is attributed to the greater hydrophobic mismatch between the thicker, ordered DPPC-rich domains and the thinner, disordered DOPC-rich matrix [2].

Membrane Domains Lipid Rafts Model Membranes

In Vivo Clearance Kinetics: DOPC Emulsions Exhibit Slower Plasma Clearance than POPC but Retain Efficient HDL Transfer

In vivo studies in rats comparing the metabolic fate of lipid emulsions stabilized by different phosphatidylcholines reveal distinct clearance profiles. Emulsions prepared with DOPC exhibit slower plasma clearance compared to those made with POPC or egg yolk phosphatidylcholine (EYPC) [1]. Specifically, the study found that while DOPC emulsions are cleared from the bloodstream more slowly than POPC-based controls, they still facilitate efficient transfer of phospholipid to high-density lipoproteins (HDL), a process that is impaired with saturated lipids like DPPC [2]. This indicates that DOPC provides a distinct pharmacokinetic profile characterized by a prolonged circulation half-life while maintaining physiological lipid transfer pathways.

Drug Delivery Pharmacokinetics Lipid Emulsions

Liposomal Encapsulation Efficiency and Formulation: DOPC is a Key Component in Optimized Ternary Mixtures for Defined Particle Size and Loading

Using a mixture design approach to optimize liposome composition, a specific ternary blend of DOPC, POPC, and DPPC was found to be optimal for achieving a balance of properties. The optimal formulation, consisting of 46% DOPC, 12% POPC, and 42% DPPC, yielded liposomes with an average diameter of 127.5 nm, a phase-transition temperature of 11.43 °C, and a calcein encapsulation efficiency of 20.24% [1]. In this optimized system, DOPC serves as the major component, providing the fluid matrix, while the smaller amounts of POPC and DPPC are used to fine-tune the membrane properties. Furthermore, a lower molar percentage of PEGylated lipid (DOPE-PEG2000) is required to eliminate multilamellarity in DOPC vesicles compared to POPC vesicles, suggesting a difference in the intrinsic tendency to form unilamellar structures [2].

Liposome Formulation Drug Delivery Pharmaceutical Development

Validated Research and Industrial Application Scenarios for Dioleoyl Phosphatidylcholine (DOPC)


Modeling Homogeneous Fluid Lipid Bilayers for Fundamental Biophysical Studies

DOPC is the definitive lipid for creating simple, homogeneous fluid bilayers at physiologically relevant temperatures [1]. Its low phase transition temperature (Tm = -17.3 °C) ensures the membrane remains in a liquid-disordered (Lα) phase under all standard laboratory conditions (20-37 °C), eliminating complexities from gel-fluid phase coexistence [2]. This makes DOPC the preferred choice for studying basic membrane properties like permeability, elasticity, and diffusion, and for serving as a well-characterized, neutral lipid matrix in studies of membrane proteins, peptides, and other additives, where the baseline behavior of the host lipid must be fluid and unperturbed by phase transitions [3].

Engineering Stable and Large Lipid Raft Domains for Membrane Heterogeneity Research

When used in ternary mixtures with a high-Tm lipid (e.g., DPPC) and cholesterol, DOPC promotes the formation of large, stable, and easily detectable liquid-ordered domains (~18 nm in diameter), which are significantly larger than those formed with POPC (~7 nm) [4]. This property makes DOPC an essential component for researchers studying lateral membrane heterogeneity, lipid raft formation, and the partitioning of proteins or drugs into ordered and disordered phases. The larger domain size in DOPC-based systems facilitates visualization by fluorescence microscopy and characterization by scattering techniques, providing a more tractable model for these complex biological phenomena [5].

Developing Optimized Liposomal Formulations with Tailored Properties

Quantitative mixture design studies have established DOPC as the major component (46%) in an optimized ternary lipid mixture (with POPC and DPPC) that balances particle size (127.5 nm), phase transition temperature (11.43 °C), and encapsulation efficiency (20.24%) [6]. Furthermore, DOPC-based vesicles require a lower concentration of PEGylated lipids to form unilamellar liposomes compared to POPC, offering a formulation advantage [7]. These evidence-based findings make DOPC a strategic choice for pharmaceutical scientists seeking to rationally design liposomal drug delivery systems with defined and reproducible physicochemical characteristics.

Formulating Parenteral Lipid Emulsions with Prolonged Circulation Time

In vivo pharmacokinetic studies demonstrate that lipid emulsions formulated with DOPC exhibit slower plasma clearance than those made with POPC or egg phosphatidylcholine, while still retaining the ability to efficiently transfer phospholipid to HDL particles [8]. This unique combination of prolonged circulation half-life and physiological lipid metabolism makes DOPC a compelling candidate for developing parenteral nutrition emulsions or injectable drug carriers where extended blood residency is desired without completely blocking the body's natural lipid processing pathways [9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dioleoyl phosphatidylcholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.